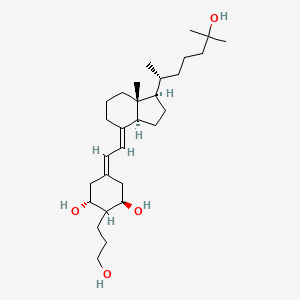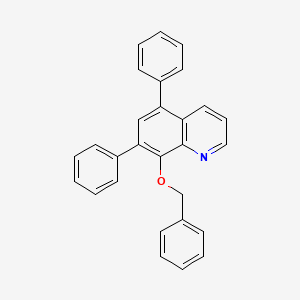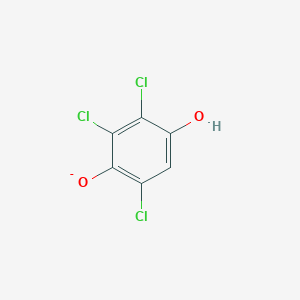
(R)-3-hydroxy-L-glutamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-3-hydroxy-L-glutamate(1-) is a L-alpha-amino acid anion. It derives from a L-glutamate(1-). It is a conjugate base of a (R)-3-hydroxy-L-glutamic acid.
Aplicaciones Científicas De Investigación
Glutamate Receptors in the Brain
Glutamate, including its analogs like (R)-3-hydroxy-L-glutamate, plays a crucial role in the brain as the principal excitatory neurotransmitter. Studies have explored its interactions with various glutamate receptor subtypes, which are key in memory acquisition, learning, and some neurodegenerative disorders. The glutamate receptors are classified into ionotropic and metabotropic receptors, with further subdivisions based on pharmacological and electrophysiological data (Meldrum, 2000).
Ionotropic Glutamate Receptors and Neuroprotection
Ionotropic glutamate receptors, including NMDA, AMPA, and kainate receptors, have been the focus of research in relation to neuroprotection. Studies have shown that antagonists for these receptors can protect against acute brain damage and may have implications in treating conditions like epilepsy, amnesia, and psychosis (Ikonomidou, Turski, & Stefovska, 2000).
Role in Synaptic Plasticity and Learning
Glutamate receptors, especially AMPA receptors, are deeply involved in synaptic plasticity, a fundamental process underlying learning and memory. The potentiation and regulation of these receptors are associated with enhanced synaptic transmission and cognitive processes (Hollmann & Heinemann, 1994).
Glutamate in Neuromuscular Junctions
Research extends beyond the central nervous system to peripheral systems like neuromuscular junctions. For example, in Drosophila, a form of glutamate receptor, DGluR-II, has been identified in muscle tissue, indicating the broader role of glutamate in synaptic transmission beyond the brain (Schuster, Ultsch, Schloss, Cox, Schmitt, & Betz, 1991).
Insights from Molecular Cloning
Molecular cloning of glutamate receptors has provided significant insights into their structure and function, revealing a complex signaling system that includes G protein-coupled receptors. This has implications for understanding integrative brain function and potential therapeutic interventions for neurological disorders (Nakanishi, 1992).
Propiedades
Fórmula molecular |
C5H8NO5- |
|---|---|
Peso molecular |
162.12 g/mol |
Nombre IUPAC |
(2S,3R)-2-azaniumyl-3-hydroxypentanedioate |
InChI |
InChI=1S/C5H9NO5/c6-4(5(10)11)2(7)1-3(8)9/h2,4,7H,1,6H2,(H,8,9)(H,10,11)/p-1/t2-,4+/m1/s1 |
Clave InChI |
LKZIEAUIOCGXBY-FONMRSAGSA-M |
SMILES isomérico |
C([C@H]([C@@H](C(=O)[O-])[NH3+])O)C(=O)[O-] |
SMILES canónico |
C(C(C(C(=O)[O-])[NH3+])O)C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


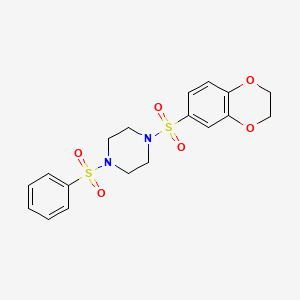


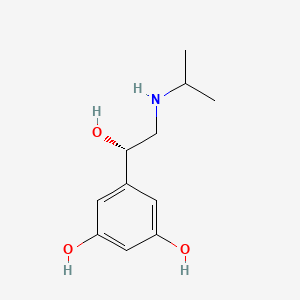
![(4R,5S,8R,18R,19S,22R)-4,18-dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19,12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone](/img/structure/B1263139.png)
